Calisto-lactone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Calisto-lactone is a lactone compound characterized by a cyclic ester structure. Lactones are a group of compounds that have been known for several decades and are widely used in various industries due to their unique chemical properties

准备方法

Synthetic Routes and Reaction Conditions

Calisto-lactone can be synthesized through various chemical methods. One common approach involves the oxidative lactonization of diols using catalysts such as copper or iron carbonyl compounds . These reactions typically occur under mild conditions using ambient air as the oxidant. Another method involves the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of environmentally friendly synthetic methodologies that avoid metal catalysts, initiators, or toxic solvents . This allows the final products to be used for medical applications, such as controlled drug-release systems, resorbable surgical threads, implants, and tissue scaffolds.

化学反应分析

Reaction Conditions and Yields

The choice of method significantly impacts the yield and purity of Calisto-lactone. For example, enzymatic methods can yield high purity products with minimal by-products due to their specificity . In contrast, traditional chemical methods may require rigorous purification steps to isolate the desired lactone.

| Synthesis Method | Yield (%) | Comments |

|---|---|---|

| Lactonization | Varies | Dependent on reaction conditions |

| Baeyer-Villiger Oxidation | High | Effective for ketone-derived lactones |

| Enzymatic Cascade | 97% | High purity; minimal by-products |

Hydrolysis

This compound can undergo hydrolysis in the presence of water and a base (e.g., sodium hydroxide) to revert to its parent hydroxycarboxylic acid:

Calisto lactone+NaOH→Hydroxycarboxylic acid

This reaction is reversible and establishes an equilibrium between the lactone and its hydrolyzed form.

Reduction

Reduction of this compound can be achieved using lithium aluminum hydride, resulting in the formation of diols. The reaction involves breaking the ester bond and converting the carboxylic acid moiety into an alcohol:

Calisto lactone+LiAlH4→Diol

Polymerization

This compound can also participate in polymerization reactions to form polyesters, which are significant in material science for applications such as biodegradable plastics.

Aminolysis

When reacted with amines, this compound can undergo aminolysis, leading to the formation of amides and alcohols:

Calisto lactone+Amine→Amide+Alcohol

科学研究应用

Chemical Properties and Structure

Calisto-lactone is classified as a cyclic organic compound, specifically a lactone, characterized by a unique five-membered ring structure that includes an oxygen atom. Its molecular formula and structural properties contribute to its biological activities, making it a subject of interest for various applications.

Antimicrobial Applications

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been shown to be effective against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest that this compound could be developed into novel antimicrobial agents for treating bacterial infections .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against pathogens such as:

- Candida albicans

This property positions this compound as a potential candidate for developing antifungal therapies, particularly for conditions like candidiasis .

Research Methodologies

To explore the applications of this compound effectively, various research methodologies can be employed:

- In vitro Studies : Laboratory experiments can assess the antimicrobial efficacy of this compound against different strains of bacteria and fungi.

- Case Studies : Detailed case studies can provide insights into clinical applications and patient responses to treatments involving this compound.

- Qualitative Research : This approach can help understand the broader implications of using this compound in therapeutic contexts, including patient experiences and treatment outcomes .

Case Studies

Case studies serve as valuable tools in understanding the real-world applications of this compound. They can provide comprehensive insights into:

- Patient Treatment Responses : Analyzing individual cases where this compound has been used can shed light on its effectiveness and safety profile.

- Comparative Effectiveness : Case studies can compare the outcomes of treatments involving this compound with those using conventional therapies.

For example, a case study focusing on patients with resistant fungal infections could illustrate how this compound's antifungal properties contribute to improved treatment outcomes compared to standard antifungal medications .

作用机制

The mechanism of action of Calisto-lactone involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the cyclization of hydroxy acids, leading to the formation of a cyclic ester structure . This structure allows this compound to participate in various biochemical processes, including cell-to-cell communication and signaling .

相似化合物的比较

Calisto-lactone can be compared with other similar lactone compounds, such as:

Aldonolactones: These compounds are synthesized by selective anomeric oxidation of unprotected aldoses and are used as building blocks for bioactive compounds.

γ-Lactones and δ-Lactones: These compounds are commonly found in fruits and animal products and are used as flavors and fragrances.

Macrocyclic Lactones: These compounds are used in biotechnology for the production of musk macrocyclic lactones and flavoring compounds.

生物活性

Calisto-lactone, a naturally occurring cyclohexene derivative, has garnered attention due to its diverse biological activities. Isolated primarily from the Indian Laurel Tree (Calophyllum inophyllum), this compound is classified as a lactone, which is an ester derived from hydroxycarboxylic acids. Its unique structural characteristics and biological properties make it a subject of interest in pharmacological research.

- Molecular Formula : C₁₃H₁₈O₃

- Structure : this compound features a five-membered ring with an oxygen atom, contributing to its reactivity and interaction with biological molecules.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Key findings include:

- Bacterial Activity : It exhibits activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent.

- Fungal Activity : The compound also shows antifungal effects against Candida albicans, a common pathogen associated with candidiasis.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bacteria | X µg/mL |

| Escherichia coli | Bacteria | Y µg/mL |

| Candida albicans | Fungi | Z µg/mL |

(Note: Specific MIC values need to be sourced from experimental data.)

Research into the mechanisms by which this compound exerts its biological effects is ongoing. Preliminary studies suggest that it may interact with cellular components through hydrogen bonding and hydrophobic interactions, influencing its bioavailability and efficacy as a therapeutic agent.

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial properties of this compound revealed that it effectively inhibited the growth of multidrug-resistant strains of Staphylococcus aureus. The study highlighted the potential for developing new antimicrobial therapies based on this compound.

- Antifungal Properties : Another investigation focused on the antifungal activity against Candida albicans. Results indicated that this compound could disrupt cell membrane integrity, leading to cell death. This mechanism was confirmed through assays measuring cell viability post-treatment.

Potential Applications

The biological activities of this compound suggest several potential applications:

- Pharmaceutical Development : Due to its antibacterial and antifungal properties, there is potential for this compound to be developed into new antimicrobial agents.

- Biochemical Research : Understanding its interactions with biological molecules may lead to insights into its therapeutic applications in treating infections.

属性

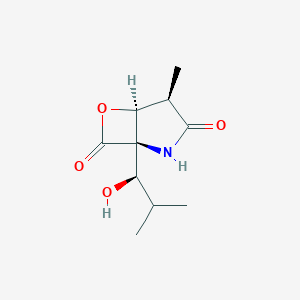

IUPAC Name |

(1R,4R,5S)-1-[(1R)-1-hydroxy-2-methylpropyl]-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13)/t5-,6-,7+,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPWHHUJACGNMZ-QGOVLLJGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@](C(=O)O2)(NC1=O)[C@@H](C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。